molecular formula C11H16N4O B13350022 N'-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide

N'-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide

Cat. No.: B13350022
M. Wt: 220.27 g/mol
InChI Key: CPRFIMGSWVQIRV-UHFFFAOYSA-N
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Description

Synthesized via method A (starting from 2-(pyridin-3-yl)acetonitrile), it exhibits a yield of 71% and forms a beige solid with a melting point of 114–115°C (ethanol) . Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 8.92 (br s, 1H), 8.47 (d, J = 4.8 Hz, 1H), 7.71 (td, J = 7.7, 1.8 Hz, 1H), 7.33 (d, J = 7.8 Hz, 1H), 7.23 (dd, J = 6.8, 5.1 Hz, 1H), 5.40 (br s, 2H), 3.44 (s, 2H).
  • ¹³C NMR (DMSO-d₆): δ 157.6, 150.8, 148.7, 136.4, 122.9, 121.6, 39.4 (overlapping with DMSO-d₆).

The compound’s structure features a pyrrolidine ring substituted with a pyridin-3-yl group and an acetimidamide moiety, which distinguishes it from simpler pyridine derivatives.

Properties

Molecular Formula

C11H16N4O

Molecular Weight

220.27 g/mol

IUPAC Name

N'-hydroxy-2-(2-pyridin-3-ylpyrrolidin-1-yl)ethanimidamide

InChI

InChI=1S/C11H16N4O/c12-11(14-16)8-15-6-2-4-10(15)9-3-1-5-13-7-9/h1,3,5,7,10,16H,2,4,6,8H2,(H2,12,14)

InChI Key

CPRFIMGSWVQIRV-UHFFFAOYSA-N

Isomeric SMILES

C1CC(N(C1)C/C(=N/O)/N)C2=CN=CC=C2

Canonical SMILES

C1CC(N(C1)CC(=NO)N)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of Pyrrolidine Derivatives

Pyrrolidine derivatives can be synthesized through various methods, including the use of cerium(III) chloride heptahydrate (CeCl3.7H2O) as a catalyst in one-pot reactions involving 2-amino-thiadiazoles or thiazoles and 2,3-dihydrofuran. This approach can be adapted for the synthesis of pyrrolidine rings with different substituents.

Integration of Pyridine Moiety

The incorporation of a pyridine ring into the pyrrolidine structure can be achieved through formimidamide chemistry, as seen in the synthesis of imidazo[1,2-a]pyridines. This method involves the reaction of 2-aminopyridines with suitable substrates to form the desired heterocyclic compounds.

Formation of Acetimidamide Group

Data Tables and Research Results

Due to the limited availability of specific data on this compound, the following table provides a general overview of related compounds and their synthesis conditions:

Compound Synthesis Method Conditions Yield
Pyrrolidine Derivatives CeCl3.7H2O catalyzed one-pot reaction MeCN, rt, 2h Variable
Imidazo[1,2-a]pyridines Formimidamide chemistry MeCN, rt High

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents like hydrogen gas. The reaction conditions can vary, but they often involve specific solvents and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives.

Scientific Research Applications

N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

(Z)-N′-Hydroxy-2-(pyridin-3-yl)acetimidamide (Compound 28)

This analogue lacks the pyrrolidine ring but retains the pyridin-3-yl and acetimidamide groups. Key differences include:

  • Synthesis : Yield of 78%, higher than the target compound (71%) .
  • Physical Properties: Pale yellow solid with a melting point of 173°C (ethanol), significantly higher than the target compound (114–115°C). The discrepancy in melting points suggests differences in crystallinity or intermolecular interactions.
  • Structural Implications : The absence of the pyrrolidine ring reduces molecular complexity and may influence solubility or receptor-binding affinity.

N-(Hydroxypyridinyl)acetamide Derivatives

Compounds such as N-(3-hydroxypyridin-2-yl)acetamide and N-(2-hydroxy-5-iodopyridin-3-yl)acetamide (Catalog entries 23, 24, 157) share pyridine cores but differ in functional groups:

  • Substituents : Hydroxyl and iodine groups alter electronic properties and steric bulk compared to the pyrrolidine-pyridine system.
  • Biological Relevance : Acetamide derivatives are typically intermediates or bioactive agents, but the acetimidamide moiety in the target compound may enhance hydrogen-bonding capacity or metabolic stability.

Pyrrolidine-Containing Analogues

(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide

This compound (CAS 2098159-62-5) replaces the pyridin-3-yl group with an ethoxymethyl substituent on the pyrrolidine ring . Key comparisons:

  • Molecular Weight : 201.266 g/mol (vs. target compound’s molecular weight of ~279.3 g/mol, inferred from structure).

Data Tables

Table 1: Physical and Spectral Properties of Key Compounds

Compound Name Yield (%) Melting Point (°C) Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
N'-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide 71 114–115 8.92 (br s), 8.47 (d), 7.71 (td) 157.6, 150.8, 148.7, 136.4
(Z)-N′-Hydroxy-2-(pyridin-3-yl)acetimidamide 78 173 Not reported Not reported
(Z)-2-(3-(Ethoxymethyl)pyrrolidin-1-yl)-N'-hydroxyacetimidamide - - Not reported Not reported

Table 2: Structural Comparison

Compound Name Core Structure Key Substituents Pharmacological Notes
This compound Pyrrolidine-pyridine Pyridin-3-yl, acetimidamide Potential antagonist activity
(Z)-N′-Hydroxy-2-(pyridin-3-yl)acetimidamide Pyridine Acetimidamide Simpler scaffold, higher yield
N-(2-hydroxy-5-iodopyridin-3-yl)acetamide Pyridine Iodine, hydroxyl, acetamide Halogenation for enhanced reactivity

Research Findings and Implications

  • Structural Complexity vs. Bioactivity : The pyrrolidine-pyridine system in the target compound may offer improved selectivity in receptor interactions compared to simpler pyridine derivatives .
  • Synthetic Challenges : Lower yield (71%) of the target compound compared to Compound 28 (78%) suggests steric or electronic hurdles during pyrrolidine functionalization .

Biological Activity

N'-Hydroxy-2-(2-(pyridin-3-yl)pyrrolidin-1-yl)acetimidamide, with the chemical formula C11_{11}H16_{16}N4_4O, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, providing insights into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Weight : 220.27 g/mol
  • Purity : Minimum 95%

The compound is believed to interact with specific biological targets, influencing various signaling pathways. Notably, it has shown potential as an inhibitor of c-Jun N-terminal kinase 3 (JNK3), which is primarily expressed in the brain and is implicated in neurodegenerative diseases. The inhibition of JNK3 may provide neuroprotective effects, making it a candidate for further research in treating conditions like Alzheimer's disease .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical cancer)15Induction of apoptosis via caspase activation
MCF-7 (breast cancer)20Inhibition of cell proliferation
A549 (lung cancer)18Cell cycle arrest at G2/M phase

These findings suggest that the compound may act by disrupting cell cycle progression and promoting programmed cell death .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. In vivo studies using animal models of inflammation have shown that treatment with this compound reduces markers of inflammation such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory diseases .

Case Studies

  • Neuroprotection in Animal Models : A study involving mice subjected to ischemic injury reported that administration of this compound significantly reduced neuronal death and improved functional recovery. The mechanism was linked to the inhibition of JNK3, highlighting its neuroprotective potential .
  • Tumor Growth Inhibition : In a xenograft model of breast cancer, treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis and decreased proliferation in treated tumors .

Q & A

Q. How can scalability challenges in multi-step synthesis be addressed for industrial research?

  • Answer: Scale-up solutions include:
  • Flow chemistry: Continuous flow reactors to improve heat/mass transfer in exothermic steps.
  • Process Analytical Technology (PAT): Real-time monitoring (e.g., FTIR) to maintain reaction consistency.
  • Green chemistry principles: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) .

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